molecular formula C15H15Cl2N3OS B5042244 N-(3,4-dichlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide

N-(3,4-dichlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide

Cat. No.: B5042244
M. Wt: 356.3 g/mol
InChI Key: IHZDULACKCQJPT-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Synthesis of the methylpyrimidinyl intermediate: This involves the alkylation of a pyrimidine ring to introduce a methyl group at the 6 position.

    Coupling reaction: The dichlorophenyl and methylpyrimidinyl intermediates are then coupled using a sulfanylbutanamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced amides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide analogs: Compounds with similar structures but different substituents.

    Other dichlorophenyl derivatives: Compounds with the dichlorophenyl group but different linkers or additional functional groups.

    Other pyrimidinyl derivatives: Compounds with the pyrimidinyl group but different substituents or linkers.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3OS/c1-3-13(22-14-6-9(2)18-8-19-14)15(21)20-10-4-5-11(16)12(17)7-10/h4-8,13H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZDULACKCQJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)SC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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